5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
Description
This compound is characterized by a pentanoic acid backbone substituted with a cyclopropylamino group, a 1-methylpyrrole moiety, and a thiophene ring. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the pyrrole and thiophene rings contribute to π-π stacking interactions in biological targets. The carboxylic acid moiety improves aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
5-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-19-8-2-4-15(19)12-20(14-6-7-14)17(21)10-13(11-18(22)23)16-5-3-9-24-16/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGXEVQAFHJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC(CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, identified by its CAS number 1448078-25-8, is a compound with a unique molecular structure that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The structure includes a cyclopropyl group, a pyrrole moiety, and a thiophene ring, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1448078-25-8 |
| Molecular Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 346.4 g/mol |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, particularly in the fields of oncology and neuropharmacology.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with structural analogs have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The specific anticancer mechanisms include:
- Inhibition of Cell Proliferation : Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis.
- Targeting Specific Pathways : Some compounds have been shown to inhibit pathways involving VEGFR-2, which is critical in tumor angiogenesis.
Case Study:
A study on similar compounds reported an IC50 value of 3.0 μM for a carboxamide derivative against A549 cell lines, suggesting that the compound under discussion may exhibit comparable or enhanced activity due to its unique structural features .
Neuropharmacological Effects
The presence of the pyrrole and cyclopropyl groups suggests potential interactions with neurotransmitter systems. Preliminary studies indicate:
- GABAergic Activity : Compounds with similar structures have been noted for their ability to modulate GABA receptors, which could lead to anxiolytic effects.
Research Findings:
In vitro assays showed that related compounds could significantly enhance GABA receptor activity, indicating potential use in treating anxiety disorders.
The mechanisms through which this compound exerts its biological effects are under investigation. Key areas include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and cell signaling pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds containing similar structural motifs have shown promising anticancer properties. For instance, studies have demonstrated that certain pyrrole-based compounds exhibit significant antiproliferative activity against various cancer cell lines including HCT-116 and MCF-7 . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell survival.
Anti-inflammatory Effects
Compounds with thiophene and pyrrole functionalities have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that they may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene biosynthesis, which plays a role in inflammation . This suggests that 5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid could be explored for therapeutic use in inflammatory diseases.
Neuroprotective Potential
There is emerging evidence that compounds featuring pyrrole structures can exhibit neuroprotective effects. These may be attributed to their ability to modulate neurotransmitter systems or to exert antioxidant effects . Given the structural similarities, it is plausible that this compound may also possess neuroprotective properties.
Chemical Reactions Analysis
Carboxylic Acid Derivatives
-
Mechanistic Insight : The carboxylic acid undergoes nucleophilic acyl substitution under acidic or basic conditions, forming esters or amides. Esterification efficiency depends on steric hindrance from the cyclopropyl-pyrrole substituent .
Amide and Ketone Reactivity
-
Mechanistic Insight :
Thiophene and Pyrrole Functionalization
-
Mechanistic Insight :
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid (Compound 26)
- Structure : Features a thiazole ring and phenylacetamide substituent instead of pyrrole and cyclopropyl groups.
- Key Differences: Thiazole’s electronegativity may enhance hydrogen bonding compared to pyrrole.
- Pharmacological Implications : Likely targets enzymes with polar active sites (e.g., kinases) due to thiazole’s electron-deficient nature .
5-[Methyl(1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid
- Structure : Substituted with a thiazole ring and methyl group.
- Key Differences :
- Absence of cyclopropyl and thiophene reduces lipophilicity (lower logP).
- Thiazole’s metabolic susceptibility may shorten half-life compared to pyrrole.
- Applications: Potential use in prodrugs due to carboxylic acid’s ionization at physiological pH .
5-[Methyl(phenyl)amino]-5-oxopentanoic Acid
- Structure : Contains a phenyl group instead of cyclopropyl and thiophene.
- Key Differences: Phenyl’s hydrophobicity increases logP, enhancing blood-brain barrier penetration. Lacks heterocyclic π-donors, reducing affinity for aromatic-rich binding pockets.
- Biological Relevance : May exhibit CNS activity due to improved lipophilicity .
4-(Methyl((1-Methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic Acid
- Structure : Pyrazole ring replaces pyrrole; conjugated double bond in the backbone.
- Key Differences :
- Pyrazole’s basic nitrogen facilitates salt formation, improving solubility.
- Unsaturation in the backbone may increase rigidity, affecting conformational flexibility.
- Metabolism : Pyrazole rings are resistant to CYP450 oxidation, enhancing metabolic stability .
5-((1-((4-Methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic Acid
- Structure : Coumarin-derived substituent introduces a fused aromatic system.
- Key Differences: Coumarin’s fluorescence enables imaging applications, unlike non-fluorescent thiophene. Larger molecular weight may reduce oral bioavailability.
- Applications: Potential use in theranostics (therapy + diagnostics) .
Structural and Pharmacokinetic Comparison Table
| Compound Name | Heterocycle(s) | Key Substituents | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound | Pyrrole, Thiophene | Cyclopropyl, Pentanoic Acid | ~2.5 | ~10 (pH 7.4) | High |
| 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid | Thiazole | Phenylacetamide | ~3.0 | ~5 | Moderate |
| 5-[Methyl(1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid | Thiazole | Methyl | ~1.8 | ~15 | Low |
| 5-[Methyl(phenyl)amino]-5-oxopentanoic Acid | None | Phenyl | ~2.7 | ~8 | Moderate |
| 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic Acid | Pyrazole | Conjugated double bond | ~1.5 | ~20 | High |
Research Findings and Implications
- Target Compound Advantages :
- Cyclopropyl group minimizes CYP450-mediated metabolism, extending half-life.
- Thiophene’s electron-rich nature enhances binding to aromatic residues in enzymes (e.g., kinases, GPCRs).
- Limitations of Analogues :
- Thiazole-containing compounds (e.g., Compound 26) show reduced CNS penetration due to higher polarity.
- Phenyl-substituted analogues (e.g., ) lack heterocyclic diversity, limiting target selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Cyclopropane ring introduction : Alkylation of the pyrrole nitrogen with a cyclopropylmethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide bond formation : Coupling the cyclopropyl-pyrrole intermediate with a thiophene-containing pentanoic acid precursor using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is structural characterization performed for this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent; key signals include:
- Thiophene protons at δ 7.16–7.35 ppm (multiplet) .
- Cyclopropyl CH₂ at δ 1.50–1.56 ppm (multiplet) .
- IR spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .
- X-ray crystallography : For absolute configuration determination, grow crystals via slow evaporation of acetonitrile .
Advanced Research Questions
Q. How can contradictory yields or spectral data in synthetic protocols be resolved?
- Methodology :
- Reproducibility checks : Ensure strict control of reaction parameters (e.g., anhydrous conditions for cyclopropane stability) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylated pyrrole derivatives) and adjust stoichiometry .
- Solvent effects : Test polar aprotic solvents (DMF vs. DMSO) to optimize cyclopropane ring stability during amide coupling .
Q. What strategies optimize reaction conditions for large-scale synthesis?
- Methodology :
- Catalyst screening : Compare Pd(OAc)₂ vs. CuI for Ullmann-type coupling of thiophene and pyrrole moieties .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 45 minutes at 120°C for the amidation step, improving yield by 15% .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance environmental compatibility .
Q. How can computational modeling aid in understanding the compound’s reactivity?
- Methodology :
- DFT calculations : Use Gaussian 16 to model transition states for cyclopropane ring-opening reactions, predicting regioselectivity in nucleophilic attacks .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes with thiophene-binding pockets) using AutoDock Vina .
Q. What analytical challenges arise in quantifying trace impurities?
- Methodology :
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) to resolve impurities at 254 nm .
- LC-HRMS : Identify impurities via exact mass matching (e.g., m/z 402.1234 for a dimeric byproduct) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 145–152°C vs. 160°C)?
- Analysis :
- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. DMF/acetic acid) may yield distinct crystalline forms .
- Impurity profiles : Higher purity (>99%) samples melt sharply at 160°C, while lower purity (~95%) samples show broader ranges due to eutectic mixtures .
Q. How to address discrepancies in biological activity data?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
